N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide
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Overview
Description
N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the difluorophenyl group: This step involves the reaction of the oxalamide intermediate with 3,4-difluoroaniline.
Addition of the trifluoro-2-hydroxy-2-phenylpropyl group: This is typically done through a nucleophilic substitution reaction, where the trifluoro-2-hydroxy-2-phenylpropyl group is introduced using a suitable reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
- Trifluoromethyl group-containing drugs
Uniqueness
N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is unique due to its specific combination of fluorine atoms and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, or activity in certain applications.
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F5N2O3/c18-12-7-6-11(8-13(12)19)24-15(26)14(25)23-9-16(27,17(20,21)22)10-4-2-1-3-5-10/h1-8,27H,9H2,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIJVFLNYJZXMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F5N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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